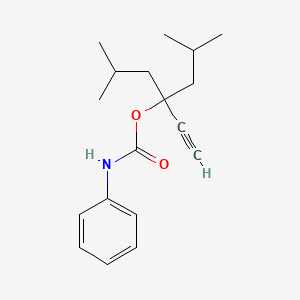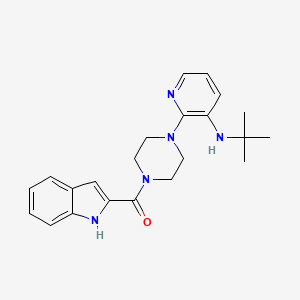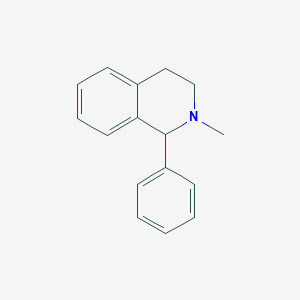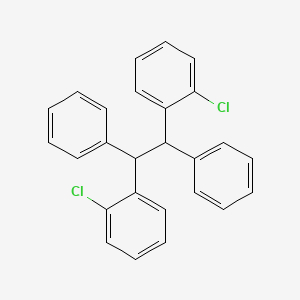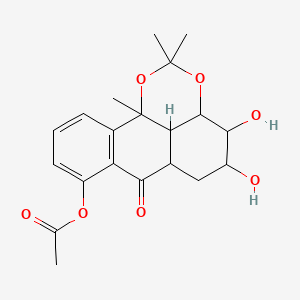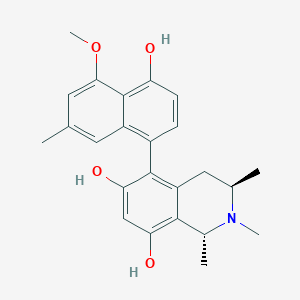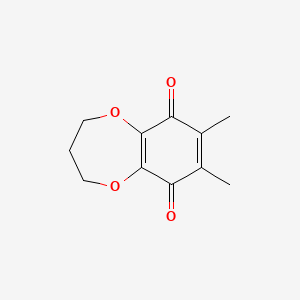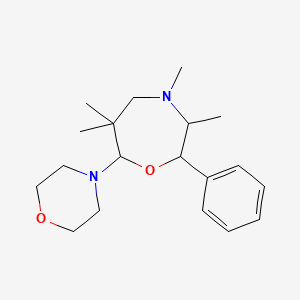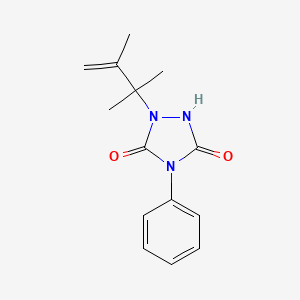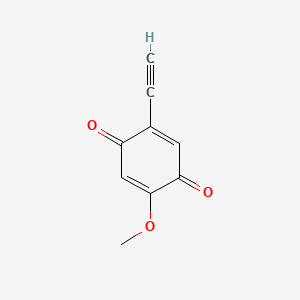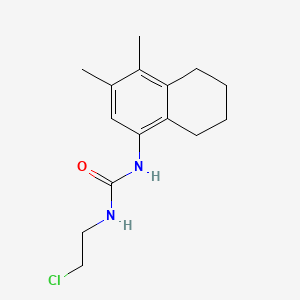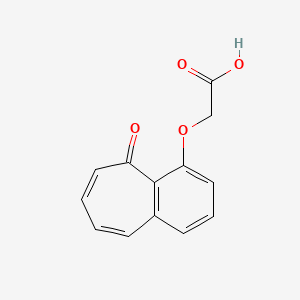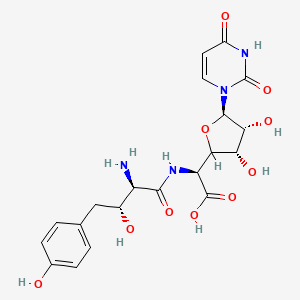
1-(5'-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that features a unique combination of amino acids and sugar derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from readily available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the amino acid derivative: The (2S,3R)-3-Hydroxyhomotyrosyl is synthesized through enantioselective synthesis methods.
Glycosylation: The amino acid derivative is glycosylated with beta-D-allofuranosyluronic acid under specific conditions to form the glycosylated product.
Coupling with uracil: The glycosylated product is then coupled with uracil to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5’-(((2S,3R)-3-Hydroxytyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
- 1-(5’-(((2S,3R)-3-Hydroxyphenylalaninyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
Uniqueness
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and sugar derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93806-77-0 |
|---|---|
Molekularformel |
C20H24N4O10 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R)-2-amino-3-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O10/c21-12(10(26)7-8-1-3-9(25)4-2-8)17(30)23-13(19(31)32)16-14(28)15(29)18(34-16)24-6-5-11(27)22-20(24)33/h1-6,10,12-16,18,25-26,28-29H,7,21H2,(H,23,30)(H,31,32)(H,22,27,33)/t10-,12-,13+,14+,15-,16?,18-/m1/s1 |
InChI-Schlüssel |
AVYSGDZBNFZXET-DVZIPJDQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H]([C@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
